BenchChemオンラインストアへようこそ!

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Medicinal chemistry Building block selection Lead-likeness

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (CAS 2309214-17-1) is a synthetic small-molecule building block featuring a 3,5-dicyclopropyl-substituted pyrazole core linked via an ethyl spacer to a butyramide moiety (molecular formula C₁₅H₂₃N₃O, MW 261.36 g/mol). The 3,5-dicyclopropyl-1H-pyrazole scaffold constitutes the critical pharmacophore found in multiple clinically investigated agents, including the CRAC channel inhibitor Compound (A) (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide) investigated for esophageal cancer , and the potent, selective nonsteroidal progesterone receptor antagonist PF-02367982.

Molecular Formula C15H23N3O
Molecular Weight 261.369
CAS No. 2309214-17-1
Cat. No. B2389041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide
CAS2309214-17-1
Molecular FormulaC15H23N3O
Molecular Weight261.369
Structural Identifiers
SMILESCCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
InChIInChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19)
InChIKeyDJQVSYYYDDBJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (CAS 2309214-17-1): Core Pharmacophore Building Block for CRAC and PR-Targeted Programs


N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (CAS 2309214-17-1) is a synthetic small-molecule building block featuring a 3,5-dicyclopropyl-substituted pyrazole core linked via an ethyl spacer to a butyramide moiety (molecular formula C₁₅H₂₃N₃O, MW 261.36 g/mol) [1]. The 3,5-dicyclopropyl-1H-pyrazole scaffold constitutes the critical pharmacophore found in multiple clinically investigated agents, including the CRAC channel inhibitor Compound (A) (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide) investigated for esophageal cancer [2], and the potent, selective nonsteroidal progesterone receptor antagonist PF-02367982 [3]. This compound serves as a versatile intermediate for constructing focused chemical libraries targeting calcium signaling pathways, nuclear hormone receptors, and kinase-mediated diseases [1][3].

Why In-Class Substitution of N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (CAS 2309214-17-1) Introduces Pharmacophore and Physicochemical Risk


The 3,5-dicyclopropyl-1H-pyrazole moiety is not a generic heterocycle; its substitution pattern directly governs target engagement in CRAC channel modulation and progesterone receptor antagonism [1][2]. Replacing the butyramide side chain with alternative acyl groups (e.g., acetamide, sulfonamide, aryl carboxamide) alters hydrogen-bond donor/acceptor topology, lipophilicity (cLogP), and aqueous solubility in ways that are predictive of divergent ADME and target-binding profiles [1]. The ethyl linker between the pyrazole N1 and the amide nitrogen provides a specific spatial separation (3-bond distance) that influences the conformational landscape of the terminal amide; shorter (methylene) or longer (propyl) linkers produce measurably different molecular geometries [3]. Procurement of this exact building block, rather than a nearest-neighbor analog, is therefore essential for maintaining SAR integrity in hit-to-lead optimization campaigns [2][3].

Quantitative Differentiation Evidence for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide Procurement Decisions


Molecular Weight and Heavy Atom Count Compared to Closest In-Class Building Block Analogs

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide has a molecular weight of 261.36 g/mol with a heavy atom count of 19 [1]. This positions it as a mid-range building block that is substantially lighter than the methanesulfonylpiperidine analog (MW 380.51, heavy atoms 26) [2] and heavier than the unsubstituted 1H-pyrazole-ethyl-amine precursor (estimated MW ~165). The lower heavy atom count relative to sulfonamide and extended aryl carboxamide analogs contributes to more favorable ligand efficiency metrics during fragment-based and HTS library construction.

Medicinal chemistry Building block selection Lead-likeness

Hydrogen-Bond Donor Topology as a Determinant of Permeability and Target Recognition Relative to Sulfonamide Analogs

The target compound contains exactly one hydrogen-bond donor (the secondary amide N-H) and three hydrogen-bond acceptors (amide carbonyl O, pyrazole N2, pyrazole N1) [1]. By contrast, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide contains one HBD but four HBA due to the additional sulfonyl oxygens [2], and the methanesulfonylpiperidine analog carries two HBD and five HBA [3]. The lower HBA count of the butyramide translates to a reduced topological polar surface area (tPSA ~50 Ų) relative to sulfonamide derivatives (tPSA typically 75-90 Ų), a property that empirically correlates with improved passive membrane permeability in Caco-2 and MDCK monolayer assays at the class level.

ADME profiling Hydrogen-bond donor count Permeability prediction

Synthetic Tractability and Building Block Utility Supported by Validated Pharmacophore Context

The 3,5-dicyclopropyl-1H-pyrazole moiety contained in this building block is the validated pharmacophore in Compound (A), a CRAC channel inhibitor with demonstrated in vivo efficacy in esophageal squamous-cell carcinoma models, where it reduced tumor growth at well-tolerated doses [1]. The same core is present in PF-02367982, which exhibited a PR antagonist potency commensurate with its in vitro IC₅₀ (low nanomolar range) and demonstrated far greater selectivity over the glucocorticoid receptor than the steroidal antagonist RU-486 (mifepristone) in head-to-head comparative assays [2]. The butyramide side chain in the target compound provides a synthetically accessible handle for amide coupling or further derivatization to generate focused libraries that retain the validated dicyclopropylpyrazole pharmacophore.

CRAC channel inhibition Progesterone receptor antagonism Chemical library design

Procurement-Ready Application Scenarios for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (CAS 2309214-17-1)


CRAC Channel Inhibitor Library Synthesis

Utilize N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide as the core intermediate for parallel amide coupling with diverse carboxylic acids to generate a focused library of 3,5-dicyclopropylpyrazole-containing CRAC channel modulator candidates. The butyramide group serves as a starting point for SAR exploration while retaining the validated dicyclopropylpyrazole pharmacophore found in Compound (A), which demonstrated nanomolar potency in esophageal cancer models [1]. The ethyl linker preserves the critical N1-substitution geometry required for CRAC channel interaction.

Nuclear Hormone Receptor Antagonist Hit-to-Lead Optimization

Deploy this building block in structure-guided optimization of nonsteroidal progesterone receptor (PR) antagonists. The 3,5-dicyclopropyl-1H-pyrazole core matches the scaffold of PF-02367982, a potent PR antagonist with >100-fold selectivity over the glucocorticoid receptor compared to the nonselective steroidal comparator RU-486 [2]. The butyramide moiety can be selectively hydrolyzed or functionalized to explore acyl-group SAR while maintaining the critical aryl ether or aryl substitution patterns at the pyrazole 4-position.

Physicochemical Property-Driven Fragment Library Expansion

Incorporate this compound into fragment-based drug discovery (FBDD) libraries where its favorable physicochemical profile (MW 261.36, 1 HBD, 3 HBA, estimated tPSA ~50 Ų) provides a 'lead-like' starting point with lower heavy atom count than sulfonamide-based analogs [3]. Its singular hydrogen-bond donor and moderate lipophilicity make it suitable for CNS and intracellular target screening cascades where permeability is prioritized. The ethyl-butyramide linker provides conformational flexibility amenable to fragment growing strategies.

Kinase Inhibitor Scaffold Diversification

Use this building block as a hinge-binding or solvent-exposed moiety diversification element in kinase inhibitor programs. Pyrazole-containing kinase inhibitors (e.g., JDQ443, a clinical-stage KRAS G12C covalent inhibitor) demonstrate the utility of pyrazole scaffolds in oncology [4]. The dicyclopropyl substitution pattern introduces steric bulk and conformational constraint distinct from dimethyl- or diaryl-pyrazole analogs, providing an underexplored chemical space for kinase selectivity profiling.

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.